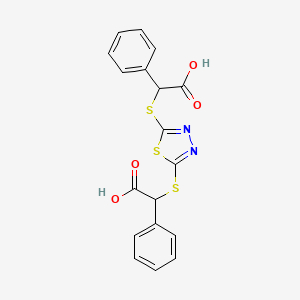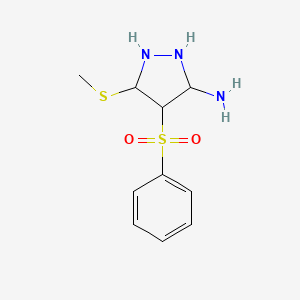
2,2'-(1,3,4-Thiadiazole-2,5-diyldisulfanediyl)bis(phenylacetic acid)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-(1,3,4-Thiadiazole-2,5-diyldisulfanediyl)bis(phenylacetic acid) is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a thiadiazole ring connected to two phenylacetic acid moieties via disulfide linkages
準備方法
The synthesis of 2,2’-(1,3,4-Thiadiazole-2,5-diyldisulfanediyl)bis(phenylacetic acid) typically involves the following steps:
Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides or dithiocarbamates with suitable reagents like phosphorus oxychloride or sulfuryl chloride.
Introduction of Disulfide Linkages: The disulfide linkages are introduced by the oxidation of thiol groups. This can be achieved using oxidizing agents such as hydrogen peroxide or iodine.
Attachment of Phenylacetic Acid Moieties: The phenylacetic acid moieties are attached to the thiadiazole ring via esterification or amidation reactions. Common reagents for these reactions include carbodiimides or acid chlorides.
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation.
化学反応の分析
2,2’-(1,3,4-Thiadiazole-2,5-diyldisulfanediyl)bis(phenylacetic acid) undergoes various chemical reactions, including:
Oxidation: The disulfide linkages can be oxidized to form sulfonic acids or sulfoxides using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The disulfide linkages can be reduced to thiols using reducing agents such as dithiothreitol or sodium borohydride.
Substitution: The phenylacetic acid moieties can undergo substitution reactions with nucleophiles or electrophiles. Common reagents for these reactions include alkyl halides, acyl chlorides, and amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the disulfide linkages may yield sulfonic acids, while reduction may yield thiols.
科学的研究の応用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules
Biology: Thiadiazole derivatives, including this compound, have shown promising biological activities such as antimicrobial, antifungal, and anticancer properties. They are being investigated for their potential use as therapeutic agents.
Medicine: The compound’s biological activities make it a candidate for drug development. It is being studied for its potential use in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound’s chemical properties make it useful in the development of new materials, such as polymers and coatings. It is also being explored for its potential use in agriculture as a pesticide or herbicide.
作用機序
The mechanism of action of 2,2’-(1,3,4-Thiadiazole-2,5-diyldisulfanediyl)bis(phenylacetic acid) involves its interaction with various molecular targets and pathways. The compound’s thiadiazole ring and disulfide linkages allow it to interact with proteins, enzymes, and other biomolecules. These interactions can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological activities. For example, the compound may inhibit the growth of cancer cells by interfering with cell division or inducing apoptosis.
類似化合物との比較
2,2’-(1,3,4-Thiadiazole-2,5-diyldisulfanediyl)bis(phenylacetic acid) can be compared with other thiadiazole derivatives, such as:
1,3,4-Thiadiazole-2,5-dithiol: This compound contains a thiadiazole ring with two thiol groups. It is known for its ability to form coordination polymers with metals and has applications in water treatment.
2,2’-(1,3,4-Thiadiazole-2,5-diyldisulfanediyl)bis(N-phenylacetamide): This compound contains a thiadiazole ring with disulfide linkages and phenylacetamide moieties. It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
2,2’-(1,3,4-Thiadiazole-2,5-diyldisulfanediyl)bis[1-(4-ethoxyphenyl)ethanone]: This compound contains a thiadiazole ring with disulfide linkages and ethoxyphenyl moieties. It has been explored for its potential use in the development of new materials.
The uniqueness of 2,2’-(1,3,4-Thiadiazole-2,5-diyldisulfanediyl)bis(phenylacetic acid) lies in its specific structure, which allows for a wide range of chemical reactions and biological activities
特性
分子式 |
C18H14N2O4S3 |
|---|---|
分子量 |
418.5 g/mol |
IUPAC名 |
2-[[5-[carboxy(phenyl)methyl]sulfanyl-1,3,4-thiadiazol-2-yl]sulfanyl]-2-phenylacetic acid |
InChI |
InChI=1S/C18H14N2O4S3/c21-15(22)13(11-7-3-1-4-8-11)25-17-19-20-18(27-17)26-14(16(23)24)12-9-5-2-6-10-12/h1-10,13-14H,(H,21,22)(H,23,24) |
InChIキー |
PNNFTBXFFZGNKP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(C(=O)O)SC2=NN=C(S2)SC(C3=CC=CC=C3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-methyl-N-{1-[(pyridin-3-yl)methyl]piperidin-4-yl}pyridin-2-amine](/img/structure/B15121457.png)
![N-{1-[(3,5-difluorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B15121459.png)
![4-(Pyrrolidin-1-yl)-2-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B15121471.png)
![2-[4-({4-[4-(Pyridin-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyrimidine](/img/structure/B15121487.png)

![6-{4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}-3-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B15121508.png)
![N-{1-[(3,5-difluorophenyl)methyl]piperidin-3-yl}-N,5-dimethylpyrimidin-2-amine](/img/structure/B15121515.png)
![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2,4-dimethoxyphenyl)azetidine-1-carboxamide](/img/structure/B15121519.png)
![2-tert-butyl-1-[1-(1,3-thiazol-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B15121525.png)
![4-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-N,N,6-trimethylpyrimidin-2-amine](/img/structure/B15121531.png)
![3-({3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)pyridine](/img/structure/B15121539.png)
![4-(4-{4-[(3-Chlorophenyl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine](/img/structure/B15121542.png)
![3-(2-Bromophenyl)-1-{4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}propan-1-one](/img/structure/B15121545.png)
![5-chloro-N-methyl-N-[1-(pyrimidin-2-yl)piperidin-4-yl]pyrimidin-2-amine](/img/structure/B15121547.png)
